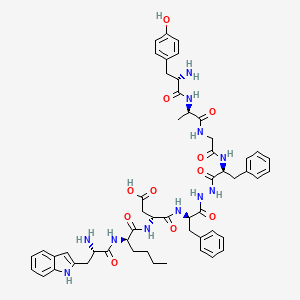

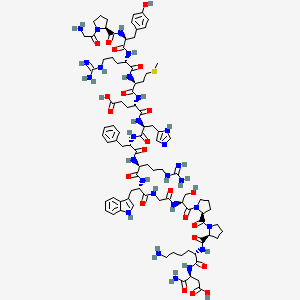

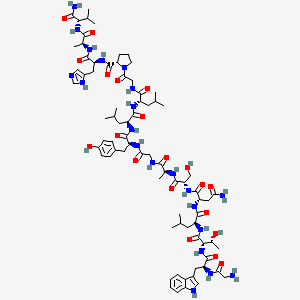

H-Tyr-D-Ala-Gly-Phe-NH-NH-D-Phe-D-Asp-D-Nle-Trp-H

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé H-Tyr-D-Ala-Gly-Phe-NH-NH-D-Phe-D-Asp-D-Nle-Trp-H est un peptide synthétique avec une séquence unique d'acides aminésIl s'agit d'un dérivé de la dermorphine, un peptide opioïde naturel trouvé dans la peau de certains amphibiens .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de H-Tyr-D-Ala-Gly-Phe-NH-NH-D-Phe-D-Asp-D-Nle-Trp-H implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend:

Couplage: Chaque acide aminé est couplé à la chaîne croissante en utilisant des agents d'activation comme les carbodiimides.

Déprotection: Les groupes protecteurs sur les acides aminés sont éliminés pour permettre l'étape de couplage suivante.

Méthodes de production industrielle

La production industrielle de ce peptide suivrait des principes similaires, mais à plus grande échelle. L'automatisation et l'optimisation des conditions de réaction sont cruciales pour l'efficacité et le rendement. Des techniques telles que la synthèse en flux continu peuvent être utilisées pour améliorer les taux de production et la cohérence .

Analyse Des Réactions Chimiques

Types de réactions

H-Tyr-D-Ala-Gly-Phe-NH-NH-D-Phe-D-Asp-D-Nle-Trp-H: peut subir diverses réactions chimiques, notamment:

Oxydation: Cette réaction peut modifier les chaînes latérales d'acides aminés tels que le tryptophane et la tyrosine.

Réduction: Les réactions de réduction peuvent affecter les ponts disulfures s'ils sont présents.

Substitution: Les résidus d'acides aminés peuvent être substitués pour créer des analogues aux propriétés différentes.

Réactifs et conditions communs

Agents oxydants: Peroxyde d'hydrogène, acide performique.

Agents réducteurs: Dithiothréitol, tris(2-carboxyethyl)phosphine.

Réactifs de substitution: Divers dérivés d'acides aminés et agents de couplage.

Principaux produits

Les principaux produits de ces réactions dépendent des modifications spécifiques apportées. Par exemple, l'oxydation du tryptophane peut conduire à la formation de dérivés de la kynurénine .

Applications de la recherche scientifique

This compound: a plusieurs applications de recherche scientifique:

Chimie médicinale: Il est étudié pour son potentiel en tant qu'analgésique en raison de son interaction avec les récepteurs opioïdes.

Pharmacologie: La recherche se concentre sur son efficacité et sa sécurité en tant que médicament pour la gestion de la douleur.

Biochimie: Utilisé pour étudier les interactions peptide-récepteur et le rôle d'acides aminés spécifiques dans l'activité biologique

Mécanisme d'action

Le composé exerce ses effets principalement par l'interaction avec les récepteurs opioïdes, en particulier le récepteur μ-opioïde. Cette interaction conduit à l'activation des voies de signalisation intracellulaires qui entraînent des effets analgésiques. La présence de D-acides aminés dans la séquence améliore sa stabilité et sa résistance à la dégradation enzymatique .

Applications De Recherche Scientifique

H-Tyr-D-Ala-Gly-Phe-NH-NH-D-Phe-D-Asp-D-Nle-Trp-H: has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an analgesic due to its interaction with opioid receptors.

Pharmacology: Research focuses on its efficacy and safety as a pain management drug.

Biochemistry: Used to study peptide-receptor interactions and the role of specific amino acids in biological activity

Mécanisme D'action

The compound exerts its effects primarily through interaction with opioid receptors, particularly the μ-opioid receptor. This interaction leads to the activation of intracellular signaling pathways that result in analgesic effects. The presence of D-amino acids in the sequence enhances its stability and resistance to enzymatic degradation .

Comparaison Avec Des Composés Similaires

Composés similaires

Dermorphine: Un peptide opioïde naturel avec une séquence similaire.

Leu-enképhaline: Un autre peptide opioïde aux propriétés analgésiques.

Tyr-D-Arg-Phe-Gly-NH2: Un dérivé synthétique de la dermorphine avec une activité analgésique puissante

Unicité

H-Tyr-D-Ala-Gly-Phe-NH-NH-D-Phe-D-Asp-D-Nle-Trp-H: est unique en raison de sa séquence spécifique et de l'inclusion de plusieurs D-acides aminés, qui confèrent une stabilité accrue et une résistance à la dégradation par rapport à ses homologues naturels .

Propriétés

Formule moléculaire |

C53H65N11O11 |

|---|---|

Poids moléculaire |

1032.1 g/mol |

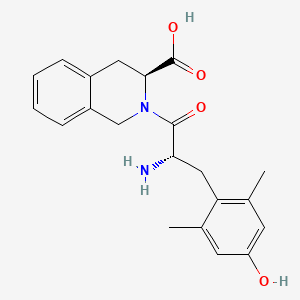

Nom IUPAC |

(3R)-4-[[(2R)-1-[2-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-(1H-indol-2-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C53H65N11O11/c1-3-4-18-41(60-49(71)39(55)28-36-27-35-17-11-12-19-40(35)58-36)50(72)62-44(29-46(67)68)51(73)61-43(26-33-15-9-6-10-16-33)53(75)64-63-52(74)42(25-32-13-7-5-8-14-32)59-45(66)30-56-47(69)31(2)57-48(70)38(54)24-34-20-22-37(65)23-21-34/h5-17,19-23,27,31,38-39,41-44,58,65H,3-4,18,24-26,28-30,54-55H2,1-2H3,(H,56,69)(H,57,70)(H,59,66)(H,60,71)(H,61,73)(H,62,72)(H,63,74)(H,64,75)(H,67,68)/t31-,38+,39+,41-,42+,43-,44-/m1/s1 |

Clé InChI |

NXHWDEQNHXTHJU-KDWYPSCJSA-N |

SMILES isomérique |

CCCC[C@H](C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)NC(=O)[C@H](CC4=CC5=CC=CC=C5N4)N |

SMILES canonique |

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC4=CC5=CC=CC=C5N4)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[6-(2-thenoylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide](/img/structure/B10848918.png)

![({[4-(Dimethylamino)anilino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B10848928.png)

![N-[3-(4-hydroxyanilino)-4-oxonaphthalen-1-ylidene]thiophene-2-sulfonamide](/img/structure/B10848940.png)

![methyl (1S,2R,4R,7E,9R,10R,11S)-9-acetyloxy-10-[(2S,3S)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10848958.png)

![4-chloro-N-[(2,4-dimethylphenyl)methyl]-1-ethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B10848977.png)

![H-[Trp-Arg-Nva-Arg-Tyr]3-NH2](/img/structure/B10849006.png)